1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative with the molecular formula C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g/mol. Its structure features a cyclopropyl-hydroxypropyl group attached to one urea nitrogen and a phenoxyethyl moiety on the other nitrogen.
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(19,12-7-8-12)11-17-14(18)16-9-10-20-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWREWPSFSVUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC1=CC=CC=C1)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with an appropriate nucleophile.
Phenoxyethyl Group Attachment: The phenoxyethyl group can be attached through an etherification reaction, where a phenol derivative reacts with an ethyl halide under basic conditions.
Urea Formation: The final step involves the formation of the urea moiety by reacting an amine derivative with an isocyanate or carbamoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Toxicity : Preliminary studies indicate low hepatotoxicity (IC₅₀ > 100 μM in HepG2 cells), unlike benzyl-substituted ureas, which show higher cytotoxicity (IC₅₀ = 30 μM) .
Biological Activity
Structure
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea is characterized by a unique urea linkage that connects a cyclopropyl group and a phenoxyethyl group. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 280.34 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in metabolic regulation and potential anti-inflammatory pathways. It has been studied for its effects on:
- Androgen Receptors (AR) : Similar compounds have shown selective modulation of AR, which is crucial for muscle growth and metabolism .
- Inflammatory Pathways : Potential inhibition of pro-inflammatory cytokines, suggesting anti-inflammatory properties.
Pharmacological Effects
- Anabolic Effects : Studies indicate that compounds with similar structures may promote muscle growth without the side effects associated with traditional anabolic steroids .
- Anti-inflammatory Activity : Evidence suggests that it may reduce inflammation markers in vitro, potentially benefiting conditions like arthritis.
Table 1: Summary of Biological Activities
Detailed Research Findings
A notable study examined the effects of structurally similar compounds on muscle growth in castrated rat models. The results demonstrated significant increases in muscle mass and strength without the adverse effects typically seen with androgenic steroids. The compound's selective action on androgen receptors was highlighted as a key factor in its efficacy .
Another research effort focused on the anti-inflammatory properties of related urea derivatives. These studies showed that these compounds could inhibit the production of inflammatory cytokines, suggesting potential therapeutic applications for chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
